![molecular formula C22H15ClN2O3S B2377031 1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634560-03-5](/img/structure/B2377031.png)
1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O3S and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been used as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . They could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Thiazole-based compounds have also been found to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Some thiazole derivatives act as diuretics . Diuretics help the body get rid of excess water and salt, and they are often used to treat high blood pressure and other heart-related conditions.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole compounds are known for their ability to behave unpredictably when they enter physiological systems. They can activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds suggest that their action, efficacy, and stability may be influenced by the chemical environment .
properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(23)10-13)25(21(20)27)22-24-6-7-29-22/h3-10,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCRDHOWGVBNFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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